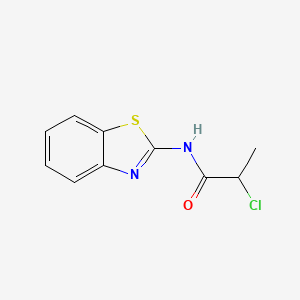

N-1,3-benzothiazol-2-yl-2-chloropropanamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTKVYVIGKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393673 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-39-9 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The N-Acylbenzothiazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of N-Acylbenzothiazoles

The benzothiazole moiety, a bicyclic system comprising fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] When an acyl group is attached to the nitrogen atom of a 2-aminobenzothiazole, the resulting N-acylbenzothiazole class of compounds emerges, possessing a unique combination of electronic and steric properties. These properties govern their reactivity, molecular interactions, and ultimately, their utility in drug development and chemical synthesis.[5][6]

This guide provides a comprehensive exploration of the core physicochemical properties of N-acylbenzothiazoles, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characteristics, spectroscopic signatures, and electronic nature of these molecules, grounding the discussion in authoritative literature and field-proven insights. The causality behind experimental choices and the interpretation of data will be emphasized to provide a practical and in-depth understanding of this important chemical class.

Synthetic Routes to N-Acylbenzothiazoles

The most prevalent and straightforward method for synthesizing N-acylbenzothiazoles is the acylation of 2-aminobenzothiazole. This reaction typically involves the condensation of 2-aminobenzothiazole with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride.

The choice of solvent and base is critical for achieving high yields and purity. Solvents like 1,4-dioxane have been found to be effective due to their ability to solvate the reactants well.[7] The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of the acylating agent.

Recent advancements have also explored greener protocols. For instance, studies have shown that 2-substituted benzothiazoles can be formed from N-acyl 1,2-aminothiophenols in water at room temperature, highlighting the catalytic role of protic solvents in facilitating cyclization.[8] While this is for the formation of the benzothiazole ring itself, the principles of using environmentally benign solvents are increasingly relevant. Other methods include palladium-catalyzed C-C coupling reactions to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating the versatility of building complex derivatives from simpler N-acylated precursors.[7]

Experimental Protocol: General Synthesis of an N-Acylbenzothiazole

This protocol describes a standard laboratory procedure for the synthesis of an N-(benzothiazol-2-yl)amide derivative.

-

Reactant Preparation : Dissolve 2-aminobenzothiazole (1.0 equivalent) in a suitable aprotic solvent (e.g., 1,4-dioxane or DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation : Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride (1.05 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding cold water. The N-acylbenzothiazole product often precipitates as a solid.

-

Purification : Collect the solid product by vacuum filtration and wash it with water and a cold, non-polar solvent (e.g., hexane or ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization : Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) as detailed in Section 2.

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of N-(1,3-benzothiazol-2-yl)-2-chloropropanamide Derivatives

Introduction: Unveiling the Structural Nuances of Bioactive Benzothiazoles

The N-(1,3-benzothiazol-2-yl)-2-chloropropanamide scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzothiazole moiety is a well-established pharmacophore present in a range of therapeutically active agents, exhibiting properties such as anticonvulsant, antimicrobial, and antitumor activities.[1][2] The addition of the 2-chloropropanamide side chain introduces a reactive electrophilic center and modifies the lipophilicity and steric profile of the parent 2-aminobenzothiazole, potentially modulating biological activity and target engagement.

A thorough and unambiguous structural elucidation of newly synthesized derivatives within this class is a cornerstone of any drug discovery program. This technical guide provides an in-depth exploration of the multifaceted spectral analysis required to comprehensively characterize these molecules. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—not merely as data acquisition tools, but as investigative methods that, when synergized, provide a holistic understanding of the molecular architecture. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring data integrity and confident structural assignment.

The Analytical Triad: NMR, MS, and IR Spectroscopy

The primary characterization of any novel N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivative relies on the powerful triad of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the N-(1,3-benzothiazol-2-yl)-2-chloropropanamide series, both ¹H and ¹³C NMR are indispensable.

The choice of deuterated solvent is critical. While CDCl₃ is a common choice for many organic compounds, the amide proton in our target molecules may exhibit broad signals or undergo rapid exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it can form hydrogen bonds with the amide proton, slowing its exchange rate and resulting in a sharper, more easily identifiable signal.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not just confirmatory but often essential for unambiguous assignment, especially for the aromatic protons of the benzothiazole ring system which can present as a complex multiplet.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

-

Amide Proton (-NH-): This is a key diagnostic signal. In DMSO-d₆, it typically appears as a broad singlet in the downfield region, often between δ 12.0 and 12.5 ppm. Its broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.

-

Benzothiazole Aromatic Protons: The four protons on the benzene ring of the benzothiazole moiety typically appear as a complex multiplet between δ 7.2 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern on the benzothiazole ring in different derivatives.

-

Propanamide Side Chain:

-

Methine Proton (-CH-): The proton on the carbon bearing the chlorine atom appears as a quartet around δ 3.1 ppm, split by the adjacent methyl protons.

-

Methyl Protons (-CH₃): These protons will appear as a doublet further upfield, typically around δ 1.6 ppm, due to coupling with the methine proton.

-

Table 1: Representative ¹H NMR Spectral Data for N-(1,3-benzothiazol-2-yl)-2-chloropropanamide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Amide NH | ~12.32 | Singlet (broad) |

| Aromatic CH | ~7.98 | Multiplet |

| Methine CH | ~3.11 | Quartet |

| Methyl CH₃ | ~1.60 | Doublet |

Data synthesized from related compounds reported in the literature.[1]

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity.

-

Amide Carbonyl Carbon (C=O): This is a highly deshielded carbon and will appear as a singlet in the range of δ 165-175 ppm.

-

Benzothiazole Carbons:

-

C=N Carbon: The carbon of the thiazole ring double-bonded to nitrogen is characteristic and appears around δ 158-162 ppm.

-

Aromatic Carbons: The carbons of the fused benzene ring will resonate in the typical aromatic region of δ 110-140 ppm.

-

-

Propanamide Side Chain:

-

Methine Carbon (-CHCl-): The carbon attached to the electronegative chlorine atom will be deshielded and appear around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): This carbon will be found in the upfield aliphatic region, typically around δ 20-25 ppm.

-

Table 2: Predicted ¹³C NMR Spectral Data for N-(1,3-benzothiazol-2-yl)-2-chloropropanamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | ~170 |

| Benzothiazole C=N | ~160 |

| Benzothiazole Aromatic C | ~115-135 |

| Methine CHCl | ~55 |

| Methyl CH₃ | ~22 |

Predictions are based on established chemical shift ranges for these functional groups.

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivative.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak. Electrospray Ionization (ESI) is a softer ionization technique that typically produces a prominent protonated molecule peak ([M+H]⁺), confirming the molecular weight. For detailed fragmentation studies, tandem mass spectrometry (MS/MS) is the method of choice.

For a representative N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivative, the following features are expected in the mass spectrum:

-

Molecular Ion Peak (M⁺) or Protonated Molecule Peak ([M+H]⁺): This peak confirms the molecular weight of the synthesized compound. The presence of a chlorine atom will be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways: The fragmentation of these molecules is often initiated by cleavage of the amide bond or loss of the chloro-propyl side chain.

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the methine carbon is a common fragmentation pathway for amides.

-

Loss of the Side Chain: The entire 2-chloropropanamide side chain can be lost, resulting in a fragment corresponding to the 2-aminobenzothiazole cation.

-

Benzothiazole Ring Fragmentation: The benzothiazole ring itself can undergo fragmentation, leading to characteristic smaller fragments.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample should be free of non-volatile salts or buffers, which can interfere with the analysis.

-

-

Instrument Setup (ESI-MS):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the compound of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that encompasses the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-500).

-

For fragmentation analysis, perform MS/MS experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

While IR spectroscopy is excellent for identifying the presence of key functional groups, it is generally not used for complete structural elucidation on its own. The "fingerprint region" (below 1500 cm⁻¹) is complex and unique to each molecule but can be difficult to interpret. The real power of IR lies in its ability to quickly confirm the presence of the crucial amide and benzothiazole functionalities.

For N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivatives, the following vibrational bands are of diagnostic importance:

-

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

-

C=N Stretch: The stretching vibration of the C=N bond within the benzothiazole ring typically appears around 1530-1560 cm⁻¹.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Table 3: Key IR Absorption Frequencies for N-(1,3-benzothiazol-2-yl)-2-chloropropanamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3400 |

| Amide C=O | Stretch | 1670 - 1700 |

| Benzothiazole C=N | Stretch | 1530 - 1560 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

This method requires minimal sample preparation and is non-destructive.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the key functional groups in the molecule.

-

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis of N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivatives.

Caption: Integrated workflow for the spectral analysis of target compounds.

Advanced Structural Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.

Growing diffraction-quality single crystals can be a significant challenge and is often the rate-limiting step. A variety of crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, may need to be explored with a range of solvents. The resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's behavior in a biological context. For N-(1,3-benzothiazol-2-yl)acetamide, a related compound, the dihedral angle between the benzothiazole ring and the acetamide group was found to be nearly planar.[3]

-

Crystal Growth:

-

Grow single crystals of the compound using a suitable technique (e.g., slow evaporation of a solution in a solvent mixture like ethanol/water).

-

The crystals should be of sufficient size and quality for diffraction (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Data is collected over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

-

-

Data Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

-

Identify and analyze intermolecular interactions, such as hydrogen bonds and π-π stacking.

-

Generate graphical representations of the molecular structure and its packing in the crystal lattice.

-

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectral analysis of N-(1,3-benzothiazol-2-yl)-2-chloropropanamide derivatives is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. NMR spectroscopy provides the detailed map of the molecular framework, mass spectrometry confirms the molecular weight and provides clues to its stability, and IR spectroscopy offers a rapid confirmation of key functional groups. When available, X-ray crystallography provides the ultimate proof of structure in the solid state. By following the detailed protocols and understanding the scientific rationale behind each technique, researchers can confidently and accurately characterize these potentially valuable bioactive compounds, paving the way for further development and application.

References

-

Synthesis, characterizations, and computational studies of new tetrasubstituted imidazole containing a benzothiazole moiety. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Kumar, A., Shakya, A. K., & Singh, K. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine, 11(2), 373-377.

-

PubChem. (n.d.). N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. Retrieved January 17, 2026, from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved January 17, 2026, from [Link]

-

Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved January 17, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

- Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

- Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2014). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 321-327.

- Jasinski, J. P., Golen, J. A., Mague, J. T., & Yathirajan, H. S. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1622.

- Uche, Z. C., & Onwudiwe, D. C. (2011). Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. Eclética Química, 36(1), 7-20.

- Kamal, A., & Nimbarte, V. D. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1645-1677.

- Al-Khair, A. A., & Al-Omran, F. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 17, 2026, from [Link]

-

University of Manchester. (n.d.). The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. Retrieved January 17, 2026, from [Link]

-

e-PG Pathshala. (n.d.). 13C NMR spectroscopy. Retrieved January 17, 2026, from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for Substituted Benzothiazole Amides

Introduction: The Significance of Substituted Benzothiazole Amides and the Power of NMR in Their Elucidation

Substituted benzothiazole amides represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the ¹H and ¹³C NMR spectral features of substituted benzothiazole amides is not merely academic—it is a critical tool for confirming synthetic success, ensuring purity, and gaining deep insights into the electronic and steric environment of these compounds. This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C NMR data for this important class of molecules, grounded in field-proven insights and supported by authoritative references.

Deciphering the Spectral Fingerprints: ¹H and ¹³C NMR Characteristics of Substituted Benzothiazole Amides

The NMR spectra of substituted benzothiazole amides are rich with information. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to the nature and position of substituents on both the benzothiazole ring system and the amide side chain.

¹H NMR Spectral Analysis

The proton NMR spectrum of a typical substituted benzothiazole amide can be divided into distinct regions:

-

Amide N-H Proton: The amide proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 12.0 and 12.7 ppm. Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

-

Benzothiazole Ring Protons: The protons on the fused benzene ring of the benzothiazole core generally resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. For instance, electron-withdrawing groups will shift the signals of nearby protons downfield, while electron-donating groups will cause an upfield shift.

-

Amide Side Chain Protons: The chemical shifts of the protons on the amide side chain are dependent on their proximity to the carbonyl group and any aromatic rings present in the acyl moiety.

Illustrative Diagram: A Representative Substituted Benzothiazole Amide

Caption: Molecular structure of a representative substituted benzothiazole amide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of δ 163-168 ppm.

-

Benzothiazole Ring Carbons: The carbons of the benzothiazole ring system resonate in the aromatic region (δ 110-160 ppm). The C2 carbon, being attached to two heteroatoms (N and S), is typically found at the lower end of this range. The chemical shifts of the other benzothiazole carbons are influenced by the substituents present.

-

Amide Side Chain Carbons: The carbons of the amide side chain will have chemical shifts dependent on their hybridization and proximity to electron-withdrawing groups.

Table 1: Representative ¹H NMR Data for Substituted Benzothiazole Amides

| Compound | Substituent (Position) | Amide N-H (δ, ppm) | Benzothiazole Protons (δ, ppm) | Amide Side Chain Protons (δ, ppm) |

| N-(Benzothiazol-2-yl)acetamide | None | ~12.5 (br s) | 7.30-7.90 (m) | 2.25 (s, 3H) |

| N-(6-Chlorobenzothiazol-2-yl)acetamide | 6-Cl | ~12.6 (br s) | 7.45 (dd), 7.80 (d), 8.10 (d) | 2.30 (s, 3H) |

| N-(6-Methoxybenzothiazol-2-yl)acetamide | 6-OCH₃ | ~12.4 (br s) | 7.05 (dd), 7.30 (d), 7.70 (d) | 3.85 (s, 3H), 2.20 (s, 3H) |

| N-(Benzothiazol-2-yl)benzamide | None | ~12.7 (br s) | 7.35-8.00 (m) | 7.50-8.15 (m) |

Table 2: Representative ¹³C NMR Data for Substituted Benzothiazole Amides

| Compound | Substituent (Position) | C=O (δ, ppm) | Benzothiazole Carbons (δ, ppm) | Amide Side Chain Carbons (δ, ppm) |

| N-(Benzothiazol-2-yl)acetamide | None | ~168.0 | 121.0, 121.5, 124.0, 126.5, 132.0, 148.5, 158.0 | 23.5 |

| N-(6-Chlorobenzothiazol-2-yl)acetamide | 6-Cl | ~168.2 | 121.8, 122.5, 127.0, 129.5, 133.0, 147.0, 159.5 | 23.8 |

| N-(6-Methoxybenzothiazol-2-yl)acetamide | 6-OCH₃ | ~167.8 | 104.5, 115.0, 122.0, 133.5, 143.0, 156.0, 157.5 | 55.8, 23.2 |

| N-(Benzothiazol-2-yl)benzamide | None | ~165.9 | 120.4, 121.7, 124.7, 126.8, 132.1, 148.9, 157.8 | 127.2, 128.9, 131.9, 135.2 |

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon robust and well-defined experimental protocols. Similarly, the synthesis of the target molecules requires a meticulous and validated procedure.

Synthesis of Substituted Benzothiazole Amides: A Step-by-Step Methodology

A common and effective method for the synthesis of N-substituted benzothiazole amides involves the acylation of a 2-aminobenzothiazole derivative.

Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of substituted benzothiazole amides.

Detailed Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-aminobenzothiazole (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or THF).

-

Addition of Acylating Agent: To the stirred solution, add the corresponding acyl chloride or anhydride (1.1 eq.) dropwise at 0 °C. If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq.) to scavenge the generated acid.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If the reaction was performed in a non-basic solvent, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Acquisition of ¹H and ¹³C NMR Spectra: A Standardized Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted benzothiazole amide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.

-

Instrumentation: Acquire the NMR spectra on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Conclusion: From Data to Discovery

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for substituted benzothiazole amides. By understanding the characteristic spectral features and employing robust experimental protocols, researchers, scientists, and drug development professionals can confidently synthesize and characterize these important molecules. The ability to interpret NMR spectra with a high degree of proficiency is not just a technical skill; it is a fundamental component of the discovery process, enabling the rational design and development of the next generation of therapeutic agents. The presented data and methodologies serve as a valuable resource for those working at the forefront of medicinal chemistry and pharmaceutical sciences.

References

-

Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances. [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. [Link]

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Applications of Solution NMR in Drug Discovery. Molecules. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

-

Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Pharmaceuticals. [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry. [Link]

-

Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. The Royal Society of Chemistry. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-1,3-benzothiazol-2-yl-2-chloropropanamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of N-1,3-benzothiazol-2-yl-2-chloropropanamide, a compound of interest in pharmaceutical and chemical research. Leveraging foundational principles of mass spectrometry, this document outlines the predictable fragmentation pathways of the parent molecule under electrospray ionization (ESI) conditions. We will explore the key bond cleavages, including amide bond scission, alpha-cleavage, and neutral losses, that yield diagnostic product ions. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical, self-validating experimental workflow for the structural elucidation of this and structurally related compounds using tandem mass spectrometry (MS/MS).

Introduction

1.1 The N-1,3-benzothiazol-2-yl-amide Scaffold: A Privileged Structure The benzothiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. When coupled with an amide linkage, as in the N-1,3-benzothiazol-2-yl-amide scaffold, these molecules become versatile intermediates and potential drug candidates. The precise characterization of these molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships.

1.2 The Role of Mass Spectrometry in Structural Elucidation Mass spectrometry (MS) is an indispensable analytical technique that provides critical information on molecular weight and structure by measuring the mass-to-charge ratio (m/z) of ions. Tandem mass spectrometry (MS/MS), in particular, allows for the controlled fragmentation of a selected precursor ion, generating a unique "fingerprint" of product ions that is directly related to the molecule's covalent structure.

1.3 Objectives of this Guide This document aims to:

-

Establish the most probable fragmentation pathways for this compound under positive-ion ESI-MS/MS conditions.

-

Explain the chemical principles governing the formation of key fragment ions.

-

Provide a robust, step-by-step experimental protocol for acquiring high-quality LC-MS/MS data.

-

Offer a framework for interpreting the resulting mass spectra for confident structural confirmation.

Physicochemical Characterization

A thorough understanding of the analyte's properties is the first step in any analytical method development.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 26608-39-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉ClN₂OS | [1][4] |

| Average Molecular Weight | 240.71 g/mol | [1][4] |

| Monoisotopic (Exact) Mass | 240.01241 Da (for ³⁵Cl isotope) | [1][4] |

The structure contains three key regions susceptible to fragmentation: the benzothiazole heterocycle, the central amide linkage, and the 2-chloropropionyl side chain.

Foundational Principles of Ionization and Fragmentation

3.1 Selecting the Optimal Ionization Technique: A Rationale for Electrospray Ionization (ESI) For a polar molecule like this compound, "soft" ionization techniques are superior to "hard" methods like Electron Impact (EI). Electrospray Ionization (ESI) is the method of choice as it imparts low internal energy to the analyte during the ionization process. This minimizes unwanted in-source fragmentation and reliably produces a protonated molecular ion, [M+H]⁺, which can be isolated for subsequent fragmentation analysis.[5][6] ESI is particularly well-suited for analytes introduced via liquid chromatography (LC), which is the standard for complex mixture analysis.[5][7][8][9]

3.2 The Logic of Tandem Mass Spectrometry (MS/MS) In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 241.0) is selectively isolated and then subjected to Collision-Induced Dissociation (CID). The ion is accelerated into a chamber filled with an inert gas (e.g., nitrogen or argon). These collisions convert kinetic energy into internal energy, causing the ion to fragment at its weakest bonds, revealing its underlying structure.[10]

Proposed Fragmentation Pathways of [M+H]⁺

Upon introduction into the mass spectrometer using ESI in positive ion mode, the molecule readily accepts a proton. The most likely sites of protonation are the nitrogen atoms of the amide or the benzothiazole ring, or the carbonyl oxygen. The resulting precursor ion, [M+H]⁺, has an expected m/z of 241.0197 (using the exact mass of the most abundant isotopes).

The fragmentation of this precursor ion is governed by the relative stability of the resulting product ions and neutral losses. The primary pathways are detailed below.

4.1 Pathway A: Amide Bond (N-CO) Cleavage The cleavage of the amide bond between the benzothiazole nitrogen and the carbonyl carbon is often a dominant fragmentation pathway for N-acyl compounds.[11][12] This cleavage can occur in two ways, but the formation of a stable, protonated 2-aminobenzothiazole is highly favorable.

-

Fragmentation: Cleavage of the N-CO bond.

-

Product Ion 1: Protonated 2-aminobenzothiazole at m/z 151.0375 (C₇H₇N₂S⁺). This is a highly stable, resonance-delocalized ion and is expected to be a major peak in the spectrum. The fragmentation pattern of 2-aminobenzothiazole itself often involves losses of HCN or C₂H₂N.[13]

-

Neutral Loss: 2-chloropropene-1-one (C₃H₃ClO) with a mass of 90.0 Da.

4.2 Pathway B: Alpha-Cleavage of the Propanamide Moiety Alpha-cleavage refers to the breaking of a bond adjacent to a functional group, in this case, the carbonyl group of the amide.[14][15][16][17]

-

Fragmentation: Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon bearing the chlorine atom.

-

Product Ion 2: N-1,3-benzothiazol-2-yl-formamide cation radical at m/z 179.0270 (C₈H₇N₂OS⁺).

-

Neutral Loss: Chloroethyl radical (C₂H₄Cl•) with a mass of 63.0 Da.

4.3 Pathway C: Neutral Loss of Hydrogen Chloride (HCl) The loss of small, stable neutral molecules is a common fragmentation route.[18][19] For chlorinated compounds, the elimination of HCl is a characteristic pathway.

-

Fragmentation: Rearrangement followed by elimination of HCl.

-

Product Ion 3: A dehydrated, cyclized ion at m/z 204.0428 (C₁₀H₈N₂OS⁺).

-

Neutral Loss: Hydrogen Chloride (HCl) with a mass of 36.0 Da.

4.4 Pathway D: Fragmentation of the Benzothiazole Core While the benzothiazole ring is relatively stable, it can fragment, especially at higher collision energies or after initial fragmentation events. A common fragmentation pattern for benzothiazoles involves the cleavage of the thiazole ring.

-

Fragmentation: Scission of the C-S and C-N bonds of the thiazole ring.

-

Product Ion 4: A fragment corresponding to the benzene ring with an attached thiocyanate or isothiocyanate group, often leading to ions around m/z 136 or 109 .[8] This is typically a secondary fragmentation product.

Table 1: Summary of Predicted Product Ions

| m/z (Monoisotopic) | Proposed Formula | Description / Origin Pathway | Neutral Loss (Da) |

| 241.0197 | C₁₀H₁₀ClN₂OS⁺ | Precursor Ion [M+H]⁺ | - |

| 151.0375 | C₇H₇N₂S⁺ | Pathway A: Protonated 2-aminobenzothiazole | 90.0 (C₃H₃ClO) |

| 204.0428 | C₁₀H₈N₂OS⁺ | Pathway C: Loss of HCl | 36.5 (HCl) |

| 179.0270 | C₈H₇N₂OS⁺ | Pathway B: Alpha-cleavage | 62.0 (C₂H₄Cl•) |

| 136.0317 | C₇H₆NS⁺ | Pathway D: Benzothiazole ring fragment | - |

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S) and represent the protonated species.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the LC-MS/MS analysis of the title compound. The causality behind each choice is explained to ensure a robust and reproducible experiment.

5.1 Sample Preparation and Liquid Chromatography

-

Rationale: Proper sample preparation and chromatographic separation are critical to minimize matrix effects and ensure accurate ionization. Reversed-phase chromatography is ideal for this moderately polar compound.

-

Protocol:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting efficient protonation in the ESI source.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

5.2 Mass Spectrometer Configuration (Q-TOF)

-

Rationale: A Quadrupole Time-of-Flight (Q-TOF) instrument provides high resolution and accurate mass capabilities, allowing for the confirmation of elemental compositions for both precursor and product ions.

-

Protocol:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 120 °C.[8]

-

Desolvation Gas (N₂) Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

MS¹ Scan Range: m/z 100-500 to detect the precursor ion.

-

MS² (Tandem MS) Settings:

-

Select the precursor ion at m/z 241.0.

-

Use a collision energy ramp (e.g., 10-40 eV). This allows for the observation of fragments formed at low energy (like amide bond cleavage) and those requiring higher energy (like ring fragmentation).

-

Acquire product ion spectra over a range of m/z 50-250.

-

-

Interpretation and Validation

Isotopic Pattern Confirmation: A key validation step is observing the isotopic signature of chlorine. Any fragment containing the chlorine atom (e.g., the precursor ion at m/z 241.0 and Product Ion 2 at m/z 179.0) should exhibit a characteristic M and M+2 pattern with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution instrument like a Q-TOF or Orbitrap is crucial. By measuring masses with high accuracy (typically < 5 ppm error), one can calculate the elemental formula for each observed ion. This provides a high degree of confidence in the proposed fragment structures, differentiating them from other isobaric (same nominal mass) possibilities.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. The primary fragmentation pathways under positive-ion ESI-MS/MS are driven by the cleavage of the exocyclic amide bond and alpha-cleavage of the propanamide side chain. The most diagnostic product ion is the stable, protonated 2-aminobenzothiazole cation at m/z 151.0 . By employing the workflow described in this guide, researchers can confidently identify and structurally characterize this molecule, leveraging high-resolution mass measurements and characteristic fragmentation patterns as self-validating data points. This analytical framework is readily adaptable to other N-acylbenzothiazole derivatives, making it a valuable tool in pharmaceutical and chemical research.

References

-

Title: Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]

-

Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

-

Title: Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction Source: PubMed URL: [Link]

-

Title: Benzothiazole and Derivatives by LC-MS-MS Source: MAC-MOD Analytical URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link]

-

Title: Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion Source: PubMed URL: [Link]

-

Title: Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction Source: ResearchGate URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Alpha Cleavage Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometric Analysis of Aliphatic Amides Source: ACS Publications URL: [Link]

-

Title: Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) Source: OChemPal URL: [Link]

-

Title: Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

-

Title: this compound Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

-

Title: In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Neutral Losses and Ion Series Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 26608-39-9|this compound|BLD Pharm [bldpharm.com]

- 3. 26608-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C10H9ClN2OS | CID 3563388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mac-mod.com [mac-mod.com]

- 9. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 18. researchgate.net [researchgate.net]

- 19. Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of Benzothiazole Core Structures

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. A profound understanding of its physicochemical properties is paramount for the rational design, synthesis, and quality control of these vital compounds. Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid analytical technique for the elucidation of molecular structures. This guide provides a comprehensive exploration of the infrared spectroscopic characteristics of the benzothiazole core. We will delve into the interpretation of its vibrational modes, the influence of substituents on the spectral features, detailed experimental protocols for sample analysis, and practical applications in drug development and quality control.

The Significance of the Benzothiazole Moiety in Modern Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This unique structural arrangement imparts a range of biological activities, making it a "privileged scaffold" in medicinal chemistry.[2][3] Derivatives of benzothiazole are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic activities.[2][4] Given its prevalence in pharmaceuticals, the ability to unequivocally identify and characterize the benzothiazole core is of utmost importance throughout the drug development lifecycle, from initial synthesis to final product quality assurance.[5][6]

Infrared spectroscopy serves as an indispensable tool in this regard. By probing the vibrational transitions of molecular bonds, FTIR provides a unique "molecular fingerprint," allowing for the confirmation of the presence of the benzothiazole nucleus and the identification of functional groups appended to it.[7][8]

Deciphering the Vibrational Signature of the Benzothiazole Core

The infrared spectrum of a benzothiazole derivative is a composite of the vibrational modes of the benzene and thiazole rings, as well as any substituents. The key to interpreting these spectra lies in recognizing the characteristic absorption bands associated with specific bonds and functional groups within the molecule.

Aromatic C-H Vibrations

As with most aromatic compounds, benzothiazoles exhibit characteristic C-H stretching vibrations in the region of 3100-3000 cm⁻¹.[9][10][11] These bands are typically of weak to medium intensity. In addition, C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the benzene ring, are observed in the 900-675 cm⁻¹ region.[11][12]

The Thiazole Ring: The Heart of the Matter

The thiazole ring gives rise to several key diagnostic peaks:

-

C=N Stretching: The carbon-nitrogen double bond (C=N) of the thiazole ring presents a characteristic stretching vibration typically found in the 1670-1536 cm⁻¹ range.[3][9][13] The precise position of this band can be influenced by the electronic nature of substituents on the benzothiazole core.

-

C-S Stretching: The carbon-sulfur single bond (C-S) stretching vibration is generally observed in the 700-600 cm⁻¹ region.[1][9] This band can sometimes be weak and may overlap with other absorptions in the fingerprint region.

Benzene Ring Vibrations

The vibrations of the fused benzene ring contribute to the complexity of the spectrum, with C=C in-ring stretching vibrations appearing in the 1600-1450 cm⁻¹ region.[10][14] These bands are often sharp and can be useful for confirming the aromatic nature of the compound.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the key infrared absorption frequencies for the unsubstituted benzothiazole core. It is important to note that these are approximate ranges, and the exact positions of the peaks can vary depending on the molecular environment and the physical state of the sample.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of the C-H bonds on the benzene and thiazole rings.[9][10] |

| C=N Stretch (Thiazole Ring) | 1670 - 1536 | Medium to Strong | A key diagnostic peak for the benzothiazole core.[3][9][13] |

| Aromatic C=C Stretch (In-Ring) | 1600 - 1450 | Medium to Strong | Multiple bands are often observed due to the complex vibrations of the fused ring system.[10][14] |

| C-H In-Plane Bend | 1300 - 1000 | Weak to Medium | Can be coupled with other vibrations.[14] |

| C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | The pattern of these bands can provide information about the substitution on the benzene ring.[11][12] |

| C-S Stretch (Thiazole Ring) | 700 - 600 | Weak to Medium | Can be difficult to assign definitively due to its presence in the fingerprint region.[1][9] |

The Influence of Substituents on the Infrared Spectrum

The attachment of different functional groups to the benzothiazole core can significantly alter its infrared spectrum. These changes provide valuable information about the molecular structure. The electronic nature of the substituent (electron-donating or electron-withdrawing) can shift the absorption frequencies of the C=N and C=C bonds through resonance and inductive effects.[15][16]

For instance, the introduction of an electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group, can lead to a decrease in the C=N stretching frequency due to increased electron density in the ring system. Conversely, an electron-withdrawing group, like a nitro (-NO₂) group, may cause an increase in this frequency.[17] Furthermore, the characteristic vibrations of the substituent itself will be present in the spectrum, such as the N-H stretching of an amino group (around 3500-3300 cm⁻¹) or the strong C=O stretching of a carbonyl group (around 1700 cm⁻¹).[18]

Experimental Protocols for Infrared Analysis of Benzothiazole Derivatives

The quality of an infrared spectrum is highly dependent on the sample preparation technique. The choice of method is determined by the physical state of the sample (solid or liquid).[1][19]

Sample Preparation Workflow

The following diagram illustrates a general workflow for preparing a benzothiazole derivative for FTIR analysis.

Caption: General workflow for preparing benzothiazole samples for FTIR analysis.

Detailed Methodologies

4.2.1. KBr Pellet Method (for Solid Samples)

This is a common technique for obtaining high-quality spectra of solid samples.[9][18][20]

-

Drying: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which has strong IR absorption bands.

-

Grinding: Grind 1-2 mg of the solid benzothiazole derivative to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

4.2.2. Attenuated Total Reflectance (ATR) Method (for Solid and Liquid Samples)

ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation.[1][16][21]

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or a drop of the liquid benzothiazole derivative directly onto the ATR crystal.

-

Pressure Application (for solids): For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Analysis: Collect the FTIR spectrum of the sample.

4.2.3. Thin Film Method (for Soluble Solid Samples)

This method is useful for obtaining spectra of amorphous or polymeric materials.[1][2][19]

-

Dissolution: Dissolve a small amount of the benzothiazole derivative in a volatile solvent in which it is soluble.

-

Film Casting: Apply a few drops of the solution onto an IR-transparent window (e.g., a KBr or NaCl plate).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the window. A vacuum oven can be used to expedite this process.[15]

-

Analysis: Place the window in the sample holder of the FTIR spectrometer and acquire the spectrum.

Practical Applications in Drug Development and Quality Control

FTIR spectroscopy is a valuable tool at various stages of the pharmaceutical pipeline, from research and development to manufacturing and quality control.[5][22][23]

Structural Elucidation and Confirmation of Synthesis

During the synthesis of novel benzothiazole derivatives, FTIR is routinely used to confirm the identity of the synthesized compound.[3][24] By comparing the experimental spectrum with the expected absorption bands for the target molecule, chemists can verify the successful formation of the desired product and the absence of starting materials.

Quality Control and API Identification

In a manufacturing setting, FTIR provides a rapid and reliable method for the quality control of raw materials and finished pharmaceutical products.[25][26] By comparing the spectrum of a production batch to that of a reference standard, any deviations in composition or the presence of impurities can be readily detected. This is crucial for ensuring the safety and efficacy of the final drug product.

Reaction Monitoring

In-situ FTIR spectroscopy can be employed to monitor the progress of a chemical reaction in real-time.[27][28][29] By observing the appearance of absorption bands corresponding to the product and the disappearance of bands from the reactants, the reaction kinetics and mechanism can be investigated. This is particularly useful for optimizing reaction conditions and ensuring complete conversion.

The following diagram illustrates a conceptual workflow for using FTIR in a quality control setting for a benzothiazole-based active pharmaceutical ingredient (API).

Caption: A conceptual workflow for quality control of a benzothiazole API using FTIR.

Conclusion

Infrared spectroscopy is an indispensable analytical technique for scientists and professionals working with benzothiazole core structures. Its ability to provide detailed information about molecular vibrations makes it a powerful tool for structural elucidation, reaction monitoring, and quality control. A thorough understanding of the characteristic absorption bands of the benzothiazole nucleus and the influence of substituents, coupled with proper sample preparation, enables the effective application of this technique in research, development, and manufacturing environments. As the demand for novel benzothiazole-based therapeutics continues to grow, the role of infrared spectroscopy in ensuring their quality and efficacy will remain of paramount importance.

References

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). University of Al-Qadisiyah. [Link]

-

Sathyanarayanmoorthi, V., Karunathan, R., & Kannappan, V. (2013). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Journal of Chemistry, 2013, 258519. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

-

Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

Top 6 Applications of FTIR Spectrometers. (n.d.). Drawell. [Link]

-

7 Applications of FTIR Analysis. (2023, August 21). Richmond Scientific. [Link]

-

The FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. (n.d.). ResearchGate. [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. [Link]

-

Applications of FTIR in Scientific and Industrial Fields. (2025, May 20). AELAB. [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. [Link]

-

The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. (2024, September 3). Labcompare. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

-

Effects of substituents on the spectrum properties of benzothiazoles. (n.d.). CNKI. [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing. [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). University of Al-Qadisiyah. [Link]

-

API Identification Using FTIR Spectroscopy. (n.d.). Edinburgh Analytical. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor. [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. [Link]

-

An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. (n.d.). ResearchGate. [Link]

-

An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). ChemSusChem, 4(6), 767-777. [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]

-

FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012). ResearchGate. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

-

Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). AZoM. [Link]

-

API Identification Using FTIR Spectroscopy. (n.d.). Edinburgh Instruments. [Link]

-

Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

-

Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. (n.d.). Applied Spectroscopy Reviews. [Link]

-

Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). ResearchGate. [Link]

-

Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (2021). Analytical Chemistry, 93(3), 1597-1604. [Link]

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Molecules, 27(4), 1333. [Link]

-

Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. [Link]

-

Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. (2022). RSC Advances, 12(43), 28243-28248. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. FTIR sample preparation: thin film makers | Quantum Design [qd-europe.com]

- 3. jchr.org [jchr.org]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. richmondscientific.com [richmondscientific.com]

- 7. rtilab.com [rtilab.com]

- 8. azooptics.com [azooptics.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcompare.com [labcompare.com]

- 16. mt.com [mt.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. kinteksolution.com [kinteksolution.com]

- 19. jascoinc.com [jascoinc.com]

- 20. shimadzu.com [shimadzu.com]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. aelabgroup.com [aelabgroup.com]

- 23. aab-ir.ro [aab-ir.ro]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. edinburghanalytical.com [edinburghanalytical.com]

- 26. edinst.com [edinst.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]

Unveiling the Solid-State Architecture of N-acyl-2-aminobenzothiazoles: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential Locked within the Crystal Lattice

N-acyl-2-aminobenzothiazoles represent a "privileged scaffold" in medicinal chemistry, a core structure that serves as a versatile template for the development of potent therapeutic agents.[1][2] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antimalarial properties.[1][3][4] The biological efficacy of these compounds is intrinsically linked to their three-dimensional geometry and the specific interactions they form with their biological targets. Therefore, a profound understanding of their solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise but a critical component of rational drug design.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure analysis of N-acyl-2-aminobenzothiazoles. We will delve into the causality behind experimental choices, from synthesis and crystallization to data refinement and interpretation, empowering researchers to unlock the full potential of this remarkable class of compounds. The narrative will be grounded in field-proven insights, ensuring that the described protocols are robust and self-validating.

Part 1: From Synthesis to Single Crystal: A Methodical Approach

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route and crystallization method is paramount, as these initial steps dictate the success of the entire analytical process.

Synthesis of N-acyl-2-aminobenzothiazoles

The N-acylation of 2-aminobenzothiazole is a common synthetic transformation that can be achieved through various methods. The choice of method often depends on the nature of the acylating agent and the desired scale of the reaction.

Protocol 1: Acylation using Acyl Chlorides

This is a widely used and generally high-yielding method. The reaction of an acyl chloride with 2-aminobenzothiazole proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Step 1: Reactant Preparation: Dissolve 2-aminobenzothiazole (1 equivalent) and a suitable base, such as triethylamine or pyridine (1 to 1.2 equivalents), in an appropriate anhydrous solvent (e.g., dichloromethane, benzene, or THF) under an inert atmosphere.

-

Step 2: Acylation: Cool the solution in an ice bath and add the desired acyl chloride (1 to 1.1 equivalents) dropwise with vigorous stirring. The use of an ice bath helps to control the exothermicity of the reaction.

-

Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and any water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[4]